2-[(1-Phenylethyl)amino]butan-1-ol
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Overview
Description
2-[(1-Phenylethyl)amino]butan-1-ol is an organic compound with the molecular formula C12H19NO This compound features a butanol backbone with an amino group substituted at the second carbon and a phenylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with butanal in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenylethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-[(1-Phenylethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-[(1-Phenylethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-phenylethanol: Similar structure but with a shorter carbon chain.
1-Phenylethylamine: Lacks the butanol backbone.
2-Phenylethylamine: Different substitution pattern on the nitrogen atom.
Uniqueness
2-[(1-Phenylethyl)amino]butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butanol backbone with a phenylethyl group makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Biological Activity
2-[(1-Phenylethyl)amino]butan-1-ol, also known by its CAS number 36462-17-6, is an organic compound recognized for its significant biological activities, particularly in pharmacological applications. This compound features a butanol backbone with an amino group and a phenylethyl substituent, making it a versatile chiral building block in medicinal chemistry.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound exhibits both an amino group (-NH2) and a hydroxyl group (-OH), which are crucial for its biological interactions. The presence of the phenylethyl group enhances its pharmacological properties by allowing specific interactions with biological targets.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites of enzymes, thereby facilitating catalytic conversions essential for therapeutic effects. This interaction is pivotal in drug development, particularly for synthesizing anti-HIV drugs such as dolutegravir.
Biological Activities
The compound has been studied for several biological activities:
1. Antiviral Properties
- Studies have highlighted its potential as an inhibitor of viral proteins, particularly in the context of SARS-CoV-2. Molecular docking studies have shown favorable binding affinities to viral protein targets, indicating its potential role as an antiviral agent .
2. Antimicrobial Activity
- Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in treating infections.
3. Enzyme Modulation
- The compound's ability to modulate enzyme activity is significant in therapeutic applications, particularly in metabolic pathways where enzyme inhibition or activation can lead to desired physiological effects.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antiviral Activity Against SARS-CoV-2
- A study utilized molecular dynamics simulations to assess the interaction between the compound and the nsp13 protein of SARS-CoV-2. The results indicated that this compound demonstrated a binding energy of approximately -6.7 kcal/mol, suggesting strong interaction capabilities .
Case Study 2: Synthesis and Biological Evaluation
- Another investigation focused on synthesizing derivatives of this compound to evaluate their biological activities against various pathogens. The derivatives exhibited enhanced antimicrobial properties compared to the parent compound, indicating the importance of structural modifications.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
3-[(1-Phenylethyl)amino]propan-1-ol | Similar amino alcohol structure but with a propanol backbone | Slightly different chain length affects reactivity |
2-Aminobutan-1-ol | Lacks the phenylethyl group | Simpler structure without aromatic properties |
2-{[(2,4-dimethylphenyl)methyl]amino}butan-1-ol | Substituted phenyl group | Increased steric hindrance due to methyl groups |
The distinct combination of functional groups and stereochemistry in this compound contributes to its unique biological activity and utility in pharmaceutical applications.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(1-phenylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(9-14)13-10(2)11-7-5-4-6-8-11/h4-8,10,12-14H,3,9H2,1-2H3 |
InChI Key |
MOUQWFCJHBWVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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